5-Bromo-2-iodo-3-nitrobenzoic acid
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Overview
Description
5-Bromo-2-iodo-3-nitrobenzoic acid is an aromatic compound that contains bromine, iodine, and nitro functional groups attached to a benzoic acid core
Preparation Methods
The synthesis of 5-Bromo-2-iodo-3-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the nitro group. This is followed by bromination and iodination to introduce the bromine and iodine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the desired substitution patterns on the benzene ring .
Chemical Reactions Analysis
5-Bromo-2-iodo-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate
Scientific Research Applications
5-Bromo-2-iodo-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-iodo-3-nitrobenzoic acid include:
- 2-Bromo-3-nitrobenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 2-Iodo-5-nitrobenzoic acid These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, iodine, and nitro groups in this compound gives it distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H3BrINO4 |
---|---|
Molecular Weight |
371.91 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |
InChI Key |
TWXBNZYBGOSUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Br |
Origin of Product |
United States |
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